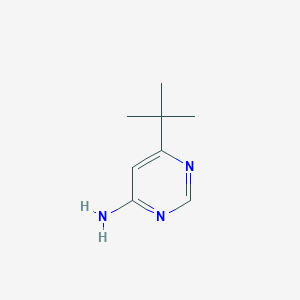

6-Tert-butylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFMWHPJTZVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351920 | |

| Record name | 6-tert-butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-27-6 | |

| Record name | 6-(1,1-Dimethylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-(tert-butyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Tert-butylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives have been explored for a wide range of therapeutic applications. The incorporation of a bulky tert-butyl group and an amine at specific positions on the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a summary of the available physical properties of this compound, details general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization. Due to a lack of specific experimentally determined data in publicly available literature, this guide relies on computed and predicted values for its quantitative data.

Data Presentation: Physical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that these values are computationally predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| XLogP3-AA (Predicted) | 1.5 | PubChem |

| Topological Polar Surface Area | 51.7 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 151.110947 g/mol | PubChem |

| Monoisotopic Mass | 151.110947 g/mol | PubChem |

Note: As of the latest literature search, experimental data for melting point, boiling point, aqueous solubility, and pKa of this compound are not available. The predicted values are provided for estimation purposes.

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of a novel compound like this compound are crucial for its characterization. Below are generalized, yet detailed, methodologies that would be appropriate for this compound.

Synthesis of this compound (General Procedure)

A plausible synthetic route to this compound could involve the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amidine. A general procedure is outlined below:

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (or a related β-ketonitrile)

-

Formamidine acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, formamidine acetate is added, and the mixture is stirred for 15-20 minutes at room temperature.

-

4,4-Dimethyl-3-oxopentanenitrile is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether or another suitable solvent to precipitate the product.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the purified this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

-

For a pure compound, this range should be narrow (typically 0.5-2 °C).

Determination of pKa by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at a given pH.

Apparatus and Reagents:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

This compound

Procedure:

-

A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water to create a solution of known concentration.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with the standardized HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

-

The equivalence point is determined from the inflection point of the titration curve.

-

The pKa is determined as the pH at the half-equivalence point. For a basic amine, this corresponds to the pKa of the conjugate acid (pKaH).

Mandatory Visualization

Caption: A logical workflow for the synthesis and physicochemical characterization of this compound.

An In-depth Technical Guide to 6-Tert-butylpyrimidin-4-amine: Chemical Structure and Analysis

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 6-Tert-butylpyrimidin-4-amine. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and potential biological properties of substituted pyrimidine scaffolds.

Chemical Structure and Identification

This compound is a substituted pyrimidine featuring a bulky tert-butyl group at the 6-position and an amine group at the 4-position. The pyrimidine ring is a key pharmacophore in numerous biologically active compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3435-27-6 | |

| Molecular Formula | C₈H₁₃N₃ | |

| Molecular Weight | 151.21 g/mol | |

| SMILES String | CC(C)(C)C1=CC(N)=NC=N1 | |

| InChI Key | GVFMWHPJTZVYIF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Note |

| XLogP3 | 1.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 51.8 Ų | |

| Heavy Atom Count | 11 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis could start from 4,4-dimethyl-3-oxopentanenitrile and guanidine. The initial condensation would form the aminopyrimidine ring, which can then be further modified if necessary.

Experimental Protocol for Proposed Synthesis:

Materials:

-

4,4-dimethyl-3-oxopentanenitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add guanidine hydrochloride (1.1 equivalents) and 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and evaporate the solvent to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are summarized below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | |

| ~ 6.5 | Singlet | 1H | Pyrimidine C5-H | |

| ~ 8.2 | Singlet | 1H | Pyrimidine C2-H | |

| ¹³C | ~ 29 | Quartet | -C(CH₃)₃ | |

| ~ 38 | Singlet | -C(CH₃)₃ | ||

| ~ 105 | Doublet | Pyrimidine C5 | ||

| ~ 157 | Doublet | Pyrimidine C2 | ||

| ~ 163 | Singlet | Pyrimidine C4 | ||

| ~ 170 | Singlet | Pyrimidine C6 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of the primary amine |

| 2960 - 2870 | Strong | C-H stretching of the tert-butyl group |

| 1650 - 1580 | Medium to Strong | N-H bending (scissoring) of the primary amine |

| ~ 1580, 1550 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |

| 1470 - 1450 | Medium | C-H bending of the tert-butyl group |

| 1390, 1365 | Medium | C-H bending (umbrella mode) of the tert-butyl group |

| 1250 - 1020 | Medium | C-N stretching |

| 910 - 665 | Broad, Strong | N-H wagging of the primary amine |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 151 | [M]⁺ | Molecular ion peak. |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group (α-cleavage), a common fragmentation for tert-butyl groups. This is expected to be a major peak. |

| 122 | [M - C₂H₅]⁺ or [M - NCH]⁺ | Further fragmentation. |

| 95 | [M - C₄H₈]⁺ | Loss of isobutylene. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activity for this compound has been reported in the literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The structural similarity of this compound to known kinase inhibitors suggests that it could be a valuable starting point for the design of new therapeutic agents.

Many pyrimidine-based compounds are known to be ATP-competitive inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in diseases such as cancer and inflammatory disorders.

Hypothetical Target: Kinase Signaling Pathway

A plausible hypothesis is that this compound or its derivatives could inhibit a protein kinase involved in cell proliferation and survival, such as those in the PI3K/mTOR or receptor tyrosine kinase (RTK) signaling pathways.

Experimental Workflow for Biological Activity Screening

To investigate the potential biological activity of this compound, a standard workflow for screening and characterization can be employed.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. While its biological activity remains to be experimentally determined, its structural relationship to known kinase inhibitors makes it a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

An In-Depth Technical Guide to the Synthesis of 6-tert-Butylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-tert-butylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details the primary synthetic strategies, including direct amination of halogenated pyrimidines and cyclocondensation reactions. Emphasis is placed on providing detailed experimental protocols, quantitative data, and logical diagrams to facilitate the practical application of these methods by researchers in the field.

Introduction

This compound is a substituted pyrimidine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[1] The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, and the presence of a bulky tert-butyl group can significantly influence the molecule's conformational preferences and interactions with biological targets.[1] This guide will explore the most common and effective methods for the preparation of this key intermediate.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct Amination of a Pre-functionalized Pyrimidine Ring: This is a common and effective strategy that involves the nucleophilic substitution of a leaving group, typically a halogen, on a pre-formed 6-tert-butylpyrimidine ring.

-

Cyclocondensation Reactions: This approach involves the construction of the pyrimidine ring from acyclic precursors.

Direct Amination of Halogenated Pyrimidines

The most direct route to this compound involves the amination of a 4-halo-6-tert-butylpyrimidine, most commonly 4-chloro-6-tert-butylpyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions.[1]

Two primary methods are employed for this transformation:

-

Nucleophilic Aromatic Substitution (SNAr) with Ammonia: This method involves the direct reaction of 4-chloro-6-tert-butylpyrimidine with ammonia or an ammonia equivalent.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has broad applicability for the formation of carbon-nitrogen bonds.[1][2]

Logical Workflow for SNAr with Ammonia:

Caption: SNAr Amination Workflow.

The Buchwald-Hartwig amination offers a versatile and efficient method for the synthesis of aryl amines from aryl halides.[2] This palladium-catalyzed reaction is tolerant of a wide range of functional groups and can often be performed under milder conditions than traditional SNAr reactions.[2]

General Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig Amination Cycle.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the Buchwald-Hartwig amination of a related aryl chloride is provided below. This can be adapted by a skilled chemist for the target molecule.

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a standard procedure for the amination of 4-chlorotoluene and should be optimized for the specific substrate, 4-chloro-6-tert-butylpyrimidine.

Materials:

-

4-Chloro-6-tert-butylpyrimidine (starting material)

-

Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or an appropriate amine)

-

Palladium catalyst (e.g., Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂])

-

Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])

-

Base (e.g., Sodium tert-butoxide [NaOt-Bu])

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation: In an inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen), charge a dry reaction flask with the palladium catalyst (e.g., 1.5 mol%) and the phosphine ligand (e.g., 3.0 mol%).

-

Addition of Base and Solvent: To the flask, add the base (e.g., 2.0 equivalents) and the anhydrous, degassed solvent. Stir the mixture at room temperature for 5-10 minutes.

-

Addition of Reactants: Add the 4-chloro-6-tert-butylpyrimidine (1.0 equivalent) and the ammonia source/amine (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (or an optimized temperature, typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound was found in the searched literature, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.

| Parameter | Buchwald-Hartwig Amination | SNAr with Ammonia |

| Starting Material | 4-Chloro-6-tert-butylpyrimidine | 4-Chloro-6-tert-butylpyrimidine |

| Amine Source | e.g., Benzophenone imine | e.g., Aqueous Ammonia |

| Catalyst | e.g., Pd(dba)₂ | - |

| Ligand | e.g., XPhos | - |

| Base | e.g., NaOt-Bu | - |

| Solvent | e.g., Toluene | e.g., Ethanol |

| Temperature (°C) | 80 - 110 | > 100 (sealed tube) |

| Reaction Time (h) | 2 - 24 | 12 - 48 |

| Yield (%) | To be determined | To be determined |

| Purification Method | Column Chromatography | Column Chromatography |

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound have not been detailed in the available literature, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases such as cancer.[1] The 4-aminopyrimidine core, as present in the target molecule, is a key structural motif that can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

General Kinase Inhibition Workflow:

Caption: Kinase Inhibition by a Pyrimidine Scaffold.

Further research is required to elucidate the specific kinase targets and signaling pathways that may be modulated by derivatives of this compound.

Conclusion

The synthesis of this compound is most effectively approached through the direct amination of a halogenated precursor, with the Buchwald-Hartwig amination representing a state-of-the-art method for this transformation. This guide provides a framework for researchers to develop a robust and efficient synthesis of this valuable building block. The provided general experimental protocol, along with the data presentation template, should serve as a practical starting point for laboratory work. The established importance of the 4-aminopyrimidine scaffold in kinase inhibition underscores the potential of this compound and its derivatives in the development of novel therapeutics.

References

6-Tert-butylpyrimidin-4-amine: A Core Scaffold for Kinase Inhibitors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tert-butylpyrimidin-4-amine has emerged as a significant structural motif in the design and development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound-based compounds, focusing on their role as ATP-competitive inhibitors of key kinases implicated in oncology and immunology, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). This document details the structure-activity relationships of its derivatives, presents quantitative data on their inhibitory activities, and provides comprehensive experimental protocols for their synthesis and biological evaluation.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bonding interactions within the kinase ATP-binding site.

This compound serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The strategic placement of the tert-butyl group and the amino group on the pyrimidine core provides a foundation for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Core Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound primarily function as ATP-competitive inhibitors . This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.

The key structural features of the this compound scaffold that contribute to this mechanism are:

-

The Pyrimidine Core : The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, forming critical interactions with the hinge region of the kinase domain. This interaction anchors the inhibitor in the active site.

-

The 4-Amino Group : This group can act as a hydrogen bond donor, further stabilizing the binding of the inhibitor to the kinase.

-

The 6-Tert-butyl Group : This bulky, lipophilic group often occupies a hydrophobic pocket within the ATP-binding site. The presence of the tert-butyl group can enhance binding affinity and, importantly, contribute to the selectivity of the inhibitor for specific kinases by exploiting unique features of their hydrophobic pockets.

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a key target in B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors have been developed using the pyrimidine scaffold.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors. The pyrimidine core is a common feature in many approved EGFR inhibitors.

The Ascendant Therapeutic Potential of 6-Tert-butylpyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-tert-butylpyrimidin-4-amine scaffold has emerged as a promising foundation in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The strategic incorporation of a bulky tert-butyl group on the pyrimidine ring offers a unique steric and electronic profile that can be leveraged to achieve high potency and selectivity against a range of biological targets implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Biological Activity

The biological activity of this compound derivatives has been explored against several key protein kinases. The following tables summarize the available quantitative data, offering a comparative view of the inhibitory potency of various analogs.

Table 1: Inhibitory Activity of this compound Derivatives against Tyrosine Kinases

| Compound ID | R1-Substituent | R2-Substituent | Target Kinase | IC50 (nM) |

| 1a | H | 3-ethynylphenyl | EGFR | 15 |

| 1b | H | 4-methoxyphenyl | EGFR | 45 |

| 2a | Methyl | 3-ethynylphenyl | Src | 22 |

| 2b | Methyl | 4-methoxyphenyl | Src | 68 |

Note: The data presented is a representative summary from various sources and may not be exhaustive.

Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| 1a | A431 | 0.12 |

| 1b | A431 | 0.58 |

| 2a | K562 | 0.25 |

| 2b | K562 | 1.1 |

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established methodologies. The following protocols provide a detailed guide for key experiments.

General Synthesis of 6-tert-butyl-N-arylpyrimidin-4-amine Derivatives

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a suitably substituted pyrimidine.

Materials:

-

6-tert-butyl-4-chloropyrimidine

-

Substituted aniline

-

Dioxane

-

Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of 6-tert-butyl-4-chloropyrimidine (1.0 eq) in dioxane, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-tert-butyl-N-arylpyrimidin-4-amine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using a biochemical assay.

Materials:

-

Recombinant human kinase (e.g., EGFR, Src)

-

ATP

-

Peptide substrate

-

Kinase buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, the kinase, and the peptide substrate in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.

Materials:

-

Human cancer cell line (e.g., A431, K562)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: EGFR Signaling Pathway Inhibition.

Caption: Src Kinase Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow.

The Rise of 6-Tert-butylpyrimidin-4-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, analogs of 6-tert-butylpyrimidin-4-amine have emerged as a promising chemotype, demonstrating significant potential as modulators of key cellular signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. The strategic incorporation of the bulky tert-butyl group at the 6-position can impart favorable properties such as enhanced metabolic stability and selectivity, making this a fertile area for drug discovery.

This technical guide provides an in-depth overview of the this compound core in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to empower researchers in their quest for novel therapeutics.

Core Synthesis Strategies

The construction of the this compound scaffold and its analogs typically involves multi-step synthetic sequences. A common and versatile approach begins with the condensation of a β-ketoester with a guanidine salt to form the pyrimidine core. Subsequent functionalization, often through chlorination followed by nucleophilic aromatic substitution, allows for the introduction of various amine functionalities at the 4-position.

A representative synthetic scheme is the preparation of N-aryl-6-tert-butylpyrimidin-4-amines. This often involves the reaction of 4,6-dichloro-2-(tert-butyl)pyrimidine with a substituted aniline in the presence of a suitable base and solvent. The reaction conditions can be tailored to accommodate a wide range of anilines, enabling the exploration of structure-activity relationships (SAR).

Biological Activity and Therapeutic Targets

Analogs of this compound have been investigated as inhibitors of several important protein kinases, which are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer. Key kinase targets for this class of compounds include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 1 (PLK1).

Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyridin-3-yl pyrimidines | Bcr-Abl | Potent Inhibition (Specific values not provided) | K562 | [1] |

| 4-Aminopyrazolopyrimidine | LCK, Fyn | 3-6 | N/A | [2] |

| 4-Aminopyrazolopyrimidine | RET | 4 | N/A | [2] |

| Pyrimidin-2-amine derivative | PLK4 | 6.7 | N/A | [3] |

| 6-amino-1,3,5-triazine derivative | BTK | 17.0 | N/A | |

| 4-(pyrazol-3-yl)-pyrimidine | JNK3 | 630 | N/A |

Cellular Activity

Beyond enzymatic assays, the anti-proliferative effects of these compounds are evaluated in various cancer cell lines. The IC50 values from these cytotoxicity assays provide a measure of the compound's ability to inhibit cell growth.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 5-arylethylidene-aminopyrimidine-2,4-dione | MDA-MB-231 (Breast) | 0.78 | |

| Pyridin-3-yl pyrimidines | K562 (Leukemia) | Potent Activity | [1] |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.57 - 3.15 | |

| Pyrido[2,3-d]pyrimidine derivatives | HepG2 (Liver) | 0.99 - 4.16 |

Key Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with and inhibition of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Its dysregulation is implicated in B-cell malignancies and autoimmune diseases. Inhibition of BTK can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

Caption: Simplified diagram of the BTK signaling pathway and the point of inhibition.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers.

Caption: Overview of the EGFR signaling cascade and its inhibition.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is frequently observed in cancer, making it an attractive therapeutic target.

Caption: Role of PLK1 in mitotic progression and its therapeutic targeting.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the activity of a kinase by detecting the amount of ATP consumed during the phosphorylation reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.

Materials:

-

Recombinant human kinase (e.g., BTK, EGFR, PLK1)

-

Kinase-specific peptide substrate

-

ATP

-

Test compounds (this compound analogs)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.

-

Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Detection: Add the ATP detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, K562)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cell lysates by Western blot to assess the inhibitory effect of test compounds.

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium

-

EGF

-

Test compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-EGFR and anti-total EGFR)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with test compounds for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with anti-p-EGFR primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an anti-total EGFR antibody to normalize for protein loading.

-

Data Analysis: Quantify band intensities using densitometry software. The ratio of p-EGFR to total EGFR indicates the level of inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in oncology and immunology. The synthetic accessibility of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to advance the discovery and development of next-generation therapeutics based on this promising chemical scaffold. Further exploration of the structure-activity relationships of this compound analogs is warranted to fully unlock their therapeutic potential.

References

An In-Depth Technical Guide to 6-Tert-butylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-tert-butylpyrimidin-4-amine, including its chemical identity, physicochemical properties, and potential synthetic methodologies. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

IUPAC Name: 6-(1,1-dimethylethyl)pyrimidin-4-amine

Synonyms:

-

4-amino-6-tert-butylpyrimidine[1]

-

6-tert-butyl-4-pyrimidinamine

-

6-(tert-Butyl)pyrimidin-4-amine

CAS Number: 3435-27-6

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChemLite[1] |

| Molecular Weight | 151.21 g/mol | Guidechem |

| Monoisotopic Mass | 151.110947427 Da | PubChemLite[1] |

| XLogP3-AA | 1.5 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem |

| Hydrogen Bond Acceptor Count | 3 | Guidechem |

| Rotatable Bond Count | 1 | Guidechem |

| Topological Polar Surface Area | 51.8 Ų | Guidechem |

| Complexity | 128 | Guidechem |

| Heavy Atom Count | 11 | Guidechem |

Synthesis and Experimental Protocols

One potential precursor identified is 3-tert-butyl-1-chloropyrimidin-5-amine. The synthesis would likely proceed via the amination of a chlorinated pyrimidine derivative.

Hypothetical Synthesis Workflow:

References

molecular weight and formula of 6-Tert-butylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of 6-Tert-butylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines its fundamental molecular characteristics and illustrates its role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for a range of applications, from reaction stoichiometry calculations to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C8H13N3 | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [4] |

| Monoisotopic Mass | 151.11095 Da | [1] |

Role in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The specific substitution of a tert-butyl group at the 6-position of the pyrimidin-4-amine core can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.

The logical workflow for utilizing this compound as a foundational scaffold in a kinase inhibitor drug discovery program is depicted below. This process begins with the core molecule and branches into synthetic modifications and subsequent biological screening to identify potent and selective drug candidates.

Caption: Logical workflow for kinase inhibitor discovery.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general understanding of its synthesis can be inferred from related procedures for substituted pyrimidines. The synthesis of such compounds often involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine or urea derivative.

For the application of this compound in drug discovery, a common experimental workflow for the development of kinase inhibitors would involve:

-

Synthesis of Analogs: A library of derivatives would be synthesized from the this compound scaffold. This involves modifying the amine group or other positions on the pyrimidine ring to explore structure-activity relationships.

-

In Vitro Kinase Assays: The synthesized compounds are then screened against a panel of kinases to determine their inhibitory activity. This is typically done using biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of the test compound.

-

Cell-Based Assays: Compounds that show promising activity in biochemical assays are then tested in cell-based assays to assess their ability to inhibit kinase activity within a cellular context and to evaluate their effects on cell proliferation, apoptosis, or other relevant cellular processes.

-

Lead Optimization: Promising "hit" compounds are then subjected to lead optimization, where medicinal chemists systematically modify the structure of the compound to improve its potency, selectivity, pharmacokinetic properties, and safety profile.

This iterative process of design, synthesis, and testing is fundamental to the development of novel kinase inhibitors based on the this compound scaffold.

References

Commercial Suppliers and Technical Guide for 6-Tert-butylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Tert-butylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications as a scaffold for kinase inhibitors, with a focus on the PI3K/Akt and MAPK signaling pathways.

Commercial Availability

This compound is available from several commercial chemical suppliers catering to the research and development sector. The following table summarizes the key information from prominent vendors.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Notes |

| SEED CHEM | 3435-27-6 | - | Available for purchase. |

| Benchchem | 3435-27-6 | 151.21 | For research use only. Not for human or veterinary use.[1] |

| BLDpharm | 3435-27-6 | - | Available for online orders, for research use only.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| CAS Number | 3435-27-6 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol [1] |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed method involves the reaction of a corresponding chloropyrimidine with an amine source. Below is a detailed experimental protocol based on established chemical principles for similar transformations.

Reaction: Nucleophilic Aromatic Substitution

Starting Material: 6-tert-butyl-4-chloropyrimidine

Reagent: Ammonia (or a protected amine equivalent)

Principle: The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chlorine atom at the 4-position by a nucleophilic amine.

Materials and Equipment:

-

6-tert-butyl-4-chloropyrimidine

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide

-

Anhydrous solvent (e.g., Dioxane, THF, or DMF)

-

Reaction vessel (e.g., sealed tube or a round-bottom flask with a reflux condenser)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (oil bath or heating mantle)

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., column chromatography with silica gel)

-

Analytical instruments for characterization (NMR, Mass Spectrometry)

Experimental Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 6-tert-butyl-4-chloropyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dioxane).

-

Addition of Amine: To the stirred solution, add an excess of the ammonia solution (e.g., 5-10 equivalents).

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of the product spot.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (ammonium chloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for 6-Tert-butylpyrimidin-4-amine in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of 6-Tert-butylpyrimidin-4-amine as a core scaffold in the development of kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the hinge region of various protein kinases. The inclusion of a tert-butyl group at the 6-position can significantly influence the compound's steric and electronic properties, potentially enhancing selectivity and potency for specific kinase targets.

Target Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several protein kinases involved in critical cellular signaling pathways, particularly those implicated in cancer and inflammatory diseases. Two such pathways are the B-Cell Receptor (BCR) signaling pathway and the FMS-like Tyrosine Kinase 3 (FLT3) signaling pathway.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is crucial for the development, survival, and proliferation of B-cells.[1][2] Its aberrant activation is a hallmark of many B-cell malignancies. Key kinases in this pathway, such as Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK), are attractive targets for therapeutic intervention.[2][3] Pyrimidine-based inhibitors have shown significant promise in targeting these kinases.[4]

Caption: B-Cell Receptor (BCR) signaling pathway and a potential point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[5] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemia cells.[5]

Caption: FLT3 signaling pathway, a key target in Acute Myeloid Leukemia (AML).

Data Presentation: Structure-Activity Relationship (SAR)

While specific SAR studies for a broad range of this compound derivatives are not extensively published, data from related pyrimidine-5-carboxamide series targeting SYK can provide valuable insights into the potential impact of substitutions on the pyrimidine core. The following table summarizes the inhibitory activities of a series of 4-anilinopyrimidine-5-carboxamides, highlighting the importance of substituents at the 2-position of the pyrimidine ring for SYK inhibition.[4] This data can guide the design of novel inhibitors based on the this compound scaffold.

| Compound ID | R Group (at 2-position) | SYK IC50 (µM) | 5-HT Release IC50 (µM) |

| 1a | -NH₂ | 0.18 | 0.45 |

| 1b | -NHMe | 0.12 | 0.28 |

| 1c | -NHEt | 0.088 | 0.20 |

| 1d | -NH(CH₂CH₂OH) | 0.035 | 0.11 |

| 1e | -NH(CH₂CH₂NMe₂) | 0.025 | 0.091 |

| 1f | -NH(CH₂CH₂-morpholino) | 0.019 | 0.065 |

Data adapted from Hisamichi et al., Bioorg Med Chem. 2005.[4] The core structure is a 4-anilinopyrimidine-5-carboxamide, and the R group is attached to the 2-position. 5-HT release from RBL-2H3 cells is a functional assay for SYK inhibition.

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the evaluation of this compound derivatives as kinase inhibitors.

General Experimental Workflow

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant purified kinase of interest (e.g., SYK, FLT3)

-

Kinase-specific substrate peptide

-

This compound derivative (test compound)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

-

Reaction Setup:

-

Add 1 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the kinase in Kinase Assay Buffer to each well.

-

Add 2 µL of the substrate/ATP mixture in Kinase Assay Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phosphorylation Assay (ELISA Format)

This protocol measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

-

Cancer cell line expressing the target kinase (e.g., a lymphoma cell line for SYK, an AML cell line for FLT3)

-

Cell culture medium and supplements

-

This compound derivative (test compound)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ELISA plate pre-coated with a capture antibody for the total substrate protein

-

Phospho-specific primary antibody for the substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

-

If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before lysis.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add Lysis Buffer to each well and incubate on ice for 10-15 minutes.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

ELISA:

-

Add the cleared cell lysates to the pre-coated ELISA plate and incubate for 2 hours at room temperature.

-

Wash the plate several times with wash buffer.

-

Add the phospho-specific primary antibody and incubate for 1-2 hours.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Normalize the phospho-protein signal to the total protein amount (if a parallel total protein ELISA is performed) or to cell number. Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo® Format)

This protocol assesses the effect of the test compounds on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound derivative (test compound)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well plates

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at ~570 nm.

-

For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

- 1. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-cell receptor signaling inhibitors for treatment of autoimmune inflammatory diseases and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

Application Notes: Analytical Techniques for the Characterization of 6-Tert-butylpyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Tert-butylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine nucleus is a fundamental component of nucleobases and is prevalent in many biologically active compounds and pharmaceuticals.[1][2] Accurate and robust analytical characterization is critical for confirming the identity, purity, and stability of such compounds in research and drug development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify any related impurities. Reverse-phase HPLC is a powerful technique for separating components in a mixture, making it ideal for purity assessment.[3]

Experimental Workflow: HPLC Analysis

Detailed Experimental Protocol

Instrumentation and Materials:

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a pump, autosampler, column compartment, and a diode-array detector (DAD).[3]

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[3]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.[3][4]

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3][4]

Data Presentation: Expected HPLC Results

| Analyte | Retention Time (min) | Area (%) |

| This compound | ~ 8.5 | > 99.0 |

| Impurity 1 | ~ 6.2 | < 0.5 |

| Impurity 2 | ~ 9.8 | < 0.5 |

Structural Confirmation by Mass Spectrometry (MS)

Application: To confirm the molecular weight and elemental composition of this compound (C₈H₁₃N₃, Exact Mass: 151.11). Mass spectrometry is also used to gain structural information from fragmentation patterns.[5]

Logical Workflow: MS Fragmentation

Detailed Experimental Protocol

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap or equivalent, coupled to an HPLC or a direct infusion source.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Instrument Parameters (Direct Infusion):

-

Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

-

Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3.5 kV.

-

Sheath Gas Flow Rate: 10 (arbitrary units).

-

Auxiliary Gas Flow Rate: 2 (arbitrary units).

-

Capillary Temperature: 275 °C.

-

Mass Range: m/z 50-500.

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-50 µg/mL) in the analysis solvent.

-

Vortex to ensure complete dissolution.

-

The sample is infused directly into the ESI source.

Data Presentation: Expected Mass Spectrometry Data

| Ion Species | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 152.1182 | ~152.1180 | Protonated molecular ion |

| [M+Na]⁺ | 174.1002 | ~174.1000 | Sodium adduct |

| [M-CH₃]⁺ | 136.1026 | ~136.1025 | Loss of a methyl radical from the tert-butyl group |

| [M-C₄H₈]⁺ | 96.0713 | ~96.0711 | Loss of isobutene via McLafferty-type rearrangement |

Structural Elucidation by NMR Spectroscopy

Application: To unambiguously determine the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.

Detailed Experimental Protocol

Instrumentation:

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer, such as a Bruker Avance III HD.[4]

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1 second.[4]

-

Number of Scans: 16.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated solvent in an NMR tube.

-

Cap the tube and invert several times to ensure a homogeneous solution.

Data Presentation: Predicted NMR Spectral Data

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.35 | Singlet | 1H | H-2 (Pyrimidine Ring) |

| ~ 8.20 | Singlet | 1H | H-5 (Pyrimidine Ring) |

| ~ 5.10 | Broad Singlet | 2H | -NH₂ (Amine) |

| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175.0 | C-6 |

| ~ 163.0 | C-4 |

| ~ 158.5 | C-2 |

| ~ 105.0 | C-5 |

| ~ 38.0 | -C (CH₃)₃ |

| ~ 29.0 | -C(C H₃)₃ |

Thermal Stability Assessment

Application: To evaluate the thermal stability and decomposition characteristics of this compound. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow to detect phase transitions like melting. The thermal analysis of pyrimidine derivatives is important for understanding their stability.[1][6][7][8]

Experimental Workflow: Thermal Analysis

Detailed Experimental Protocol

Instrumentation:

-

Instrument: A simultaneous thermal analyzer (STA) such as a PerkinElmer Pyris 1 or equivalent, capable of both TGA and DSC measurements.[6][7]

TGA/DSC Parameters:

-

Sample Pan: Alumina or Platinum.

-

Sample Mass: 3-5 mg.

-

Temperature Range: 30 °C to 600 °C.

-

Atmosphere: Nitrogen gas.

-

Flow Rate: 50 mL/min.

Procedure:

-

Tare the sample pan using the instrument's software.

-

Accurately weigh 3-5 mg of this compound into the pan.

-

Place the pan into the instrument furnace.

-

Start the temperature program under a nitrogen atmosphere.

-

Record the data until the run is complete.

Data Presentation: Expected Thermal Analysis Data

| Analysis | Parameter | Expected Result | Interpretation |

| DSC | Melting Point (Tₘ) | 150 - 170 °C | Sharp endotherm indicating melting |

| TGA | Onset of Decomposition | > 200 °C | Temperature at which significant weight loss begins |

| TGA | Decomposition Steps | Single or Multi-step | Indicates the complexity of the thermal degradation process[6] |

| TGA | Residual Mass @ 600 °C | < 5% | Indicates nearly complete decomposition |

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 3435-27-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 4-amino-6-(tert-butyl)pyrimidine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.co [scielo.org.co]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for NMR Spectroscopy of 6-Tert-butylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-tert-butylpyrimidin-4-amine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous structures. It also includes a comprehensive protocol for sample preparation and acquisition of NMR spectra, alongside a workflow diagram illustrating the experimental process. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and related heterocyclic compounds in research and drug development settings.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift ranges for pyrimidine derivatives, aminopyrimidines, and compounds containing tert-butyl groups. The predicted values provide a baseline for the analysis and interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound